Ethyl prop-2-enoate;2-methylidenebutanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl prop-2-enoate;2-methylidenebutanedioic acid is a compound with the molecular formula C13H19NO7 and a molecular weight of 301.29200 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a polymer formed from ethyl 2-propenoate and 2-methylidenebutanedioic acid, and it is commonly used in the production of synthetic resins and other industrial materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of ethyl prop-2-enoate;2-methylidenebutanedioic acid involves the polymerization of ethyl 2-propenoate and 2-methylidenebutanedioic acid. The reaction typically occurs in the presence of a catalyst, such as an ion exchange resin or sulfuric acid . The liquid phase esterification reaction of acrylic acid with ethanol is carried out under controlled conditions to produce the desired polymer .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully monitored to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl prop-2-enoate;2-methylidenebutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl prop-2-enoate;2-methylidenebutanedioic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various polymers and resins.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of coatings, adhesives, and other industrial materials
Wirkmechanismus
The mechanism of action of ethyl prop-2-enoate;2-methylidenebutanedioic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethyl prop-2-enoate;2-methylidenebutanedioic acid can be compared with other similar compounds, such as:
Ethyl acrylate: Similar in structure but differs in its polymerization properties.
Methyl methacrylate: Another related compound with distinct industrial applications.
Itaconic acid: Shares some chemical properties but has different uses in industry
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
26124-80-1 |
---|---|
Molekularformel |
C10H14O6 |
Molekulargewicht |
230.21 g/mol |
IUPAC-Name |
ethyl prop-2-enoate;2-methylidenebutanedioic acid |
InChI |
InChI=1S/C5H6O4.C5H8O2/c1-3(5(8)9)2-4(6)7;1-3-5(6)7-4-2/h1-2H2,(H,6,7)(H,8,9);3H,1,4H2,2H3 |
InChI-Schlüssel |
JXDQCDJBOZJXEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C.C=C(CC(=O)O)C(=O)O |
Verwandte CAS-Nummern |
26124-80-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.